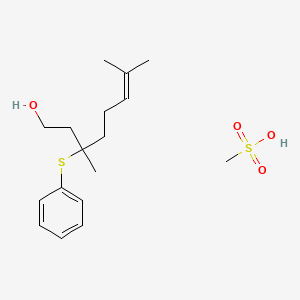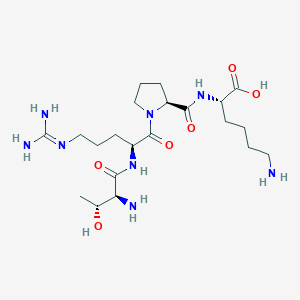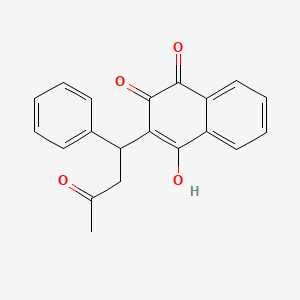
4-(3-Methyloxiran-2-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methyloxiran-2-yl)butan-2-one is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyloxiran-2-yl)butan-2-one typically involves the epoxidation of an appropriate precursor. One common method is the reaction of 3-methyl-2-butanone with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:
3-Methyl-2-butanone+m-CPBA→this compound+m-Chlorobenzoic acid
The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality.
化学反应分析
Types of Reactions
4-(3-Methyloxiran-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alcohols or amines, depending on the nucleophile used.
科学研究应用
4-(3-Methyloxiran-2-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Methyloxiran-2-yl)butan-2-one involves its interaction with various molecular targets. The oxirane ring can react with nucleophilic sites in biomolecules, leading to modifications that can alter their function. This reactivity is the basis for its potential biological and therapeutic effects.
相似化合物的比较
Similar Compounds
3-Methyl-2-butanone: A precursor in the synthesis of 4-(3-Methyloxiran-2-yl)butan-2-one.
Epoxides: Other epoxide-containing compounds with similar reactivity.
Butanones: Compounds with a butanone backbone but lacking the oxirane ring.
Uniqueness
This compound is unique due to the presence of both an oxirane ring and a butanone structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
64066-00-8 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
4-(3-methyloxiran-2-yl)butan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(8)3-4-7-6(2)9-7/h6-7H,3-4H2,1-2H3 |
InChI 键 |
PENIUDYLCHLONT-UHFFFAOYSA-N |
规范 SMILES |
CC1C(O1)CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)




![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)

![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)


